4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide
Description
4-Chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a hydrazone linkage with a trifluoromethylbenzylidene substituent. Key structural attributes include:
- Core structure: A benzenesulfonamide group linked to a phenyl ring via a hydrazinecarboxamide bridge.
- Substituents: A 4-chloro group on the benzenesulfonamide and a 2-(trifluoromethyl)benzylidene moiety on the hydrazone.
- Stereochemistry: The (2E)-configuration of the hydrazone group ensures planarity, which may influence intermolecular interactions and biological activity .
Properties
CAS No. |
477733-18-9 |
|---|---|
Molecular Formula |
C21H15ClF3N3O3S |
Molecular Weight |
481.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H15ClF3N3O3S/c22-15-9-11-16(12-10-15)32(30,31)28-19-8-4-2-6-17(19)20(29)27-26-13-14-5-1-3-7-18(14)21(23,24)25/h1-13,28H,(H,27,29)/b26-13+ |
InChI Key |
XVBCJWJZEGPXCA-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Intermediate Synthesis
The benzenesulfonamide intermediate is synthesized via nucleophilic substitution between 2-aminobenzoic acid derivatives and 4-chlorobenzenesulfonyl chloride.
Procedure
-
Reactants : 2-Aminobenzoic acid (1.0 equiv), 4-chlorobenzenesulfonyl chloride (1.2 equiv).
-
Conditions : Stirred in anhydrous pyridine at 0–5°C for 2 h, then room temperature for 12 h.
-
Workup : Quenched with ice-water, filtered, and recrystallized from ethanol/water (yield: 85–92%).
Key Characterization
Hydrazide Formation
The carboxylic acid group of the sulfonamide intermediate is converted to a hydrazide.
Procedure
-
Esterification : React sulfonamide intermediate with methanol/H₂SO₄ (reflux, 6 h).
-
Hydrazinolysis : Treat methyl ester with hydrazine hydrate (5 equiv) in ethanol (reflux, 8 h).
Analytical Data
Hydrazone Condensation
The hydrazide reacts with 2-(trifluoromethyl)benzaldehyde to form the hydrazone linkage.
Procedure
-
Reactants : Hydrazide (1.0 equiv), 2-(trifluoromethyl)benzaldehyde (1.1 equiv).
-
Conditions : Ethanol, catalytic acetic acid (2 drops), reflux for 4 h.
-
Workup : Cool to 0°C, filter precipitate, wash with cold ethanol (yield: 68–87%).
Optimization Notes
-
Solvent : Ethanol > methanol due to better solubility of intermediates.
-
Catalyst : Acetic acid accelerates imine formation (reaction time reduced by 30%).
Characterization
-
¹H NMR (DMSO-d₆) : δ 11.34 (s, 1H, NH), 8.52 (s, 1H, CH=N), 7.92–7.35 (m, aromatic protons).
-
¹³C NMR : δ 163.2 (C=O), 148.5 (C=N), 125.6 (q, CF₃, J = 272 Hz).
Alternative Routes and Modifications
One-Pot Synthesis
A streamlined approach combines sulfonylation and hydrazide formation in a single pot:
Trifluoromethylbenzaldehyde Synthesis
2-(Trifluoromethyl)benzaldehyde, a critical precursor, is synthesized via:
-
Hydrolysis of 2-(Trifluoromethyl)dichlorotoluene :
-
Selective Fluoridation :
Analytical Validation
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18 column, 70:30 MeOH/H₂O, 1 mL/min | 98.5 |
| Elemental | C, H, N analysis | ±0.3% |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic conditions, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of hydrazine, including those related to 4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide, exhibit notable antibacterial properties. Specifically, compounds with the trifluoromethyl group have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus . These compounds were characterized for their inhibition of acetylcholinesterase and butyrylcholinesterase, revealing moderate inhibition profiles that could be leveraged in developing new antimicrobial agents .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It has been reported that certain hydrazone derivatives can inhibit human carbonic anhydrase, which plays a crucial role in physiological processes . This suggests that 4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide might be useful in designing drugs targeting this enzyme.
Pesticide Intermediates
The compound serves as an intermediate in the synthesis of various agricultural chemicals, particularly fungicides. For instance, it is involved in the preparation of triazole fungicides, which are essential for crop protection . The synthesis routes for these fungicides often utilize intermediates like 4-chloro-2-trifluoromethyl-acetophenone, derived from similar structures . This highlights the compound's relevance in enhancing agricultural productivity by providing effective pest control solutions.
Inhibitory Activity Against Enzymes
A study evaluated various hydrazine derivatives for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. The results indicated that certain derivatives had IC50 values lower than those of established drugs like rivastigmine, suggesting their potential as therapeutic agents for conditions such as Alzheimer's disease .
Fungicidal Efficacy
In agricultural trials, derivatives of the compound have been tested for their efficacy against fungal pathogens affecting crops. The results demonstrated significant antifungal activity, supporting its application as a fungicide in crop protection strategies .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and sulfonamide groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below compares substituents and key functional groups in structurally related compounds:
Key Observations :
- Quinoline-containing analogs () exhibit extended π-conjugation, which may enhance DNA intercalation but reduce solubility compared to the target compound .
Key Observations :
Spectral and Physical Properties
- IR Spectroscopy :
- Melting Points :
- Chlorinated analogs (e.g., ) melt at 177–180°C, whereas trifluoromethyl derivatives may have higher thermal stability due to stronger intermolecular forces .
Q & A
Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the hydrazone linkage via condensation of a 2-(trifluoromethyl)benzaldehyde derivative with a hydrazine-carboxamide intermediate. Key steps include:
- Hydrazone Formation : Reacting 2-(trifluoromethyl)benzaldehyde with a hydrazine derivative (e.g., benzenesulfonamide-hydrazine) under acidic or basic conditions. Microwave-assisted synthesis can enhance reaction efficiency and reduce time compared to conventional heating .
- Coupling Reactions : Amide bond formation between the hydrazone intermediate and a chlorobenzenesulfonyl chloride derivative, often using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or DCM) .
- Optimization : Control reaction temperature (40–80°C), use inert atmospheres to prevent oxidation, and employ TLC or HPLC to monitor progress. Purification via column chromatography with gradients of ethyl acetate/hexane improves purity (>95%) .
Basic: Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify hydrazone (N–H, ~10 ppm) and sulfonamide (S=O, ~130 ppm for C) groups. F NMR confirms trifluoromethyl signals (~-60 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 538.05) and fragmentation patterns .
- X-ray Crystallography : Resolves E/Z isomerism in the hydrazone moiety and confirms planarity of the benzylidene group. C–H···O and π-π stacking interactions stabilize the crystal lattice .
Advanced: How can reaction intermediates be stabilized to prevent degradation during synthesis?
Methodological Answer:
- Protecting Groups : Temporarily protect reactive sites (e.g., sulfonamide nitrogen with Boc groups) during coupling steps to avoid side reactions .
- Low-Temperature Quenching : Halt reactions at sub-ambient temperatures (-10°C) to stabilize sensitive intermediates like acylhydrazines.
- Inert Solvents : Use degassed DMF or THF to minimize oxidative decomposition of hydrazone intermediates .
Advanced: What computational methods predict the compound’s biological target interactions?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to targets like carbonic anhydrase or cholinesterases. The trifluoromethyl group’s hydrophobicity enhances binding pocket occupancy .
- DFT Calculations : B3LYP/6-31G(d) level optimizations predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity. Solvent effects are modeled using PCM .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables. For example, inconsistent IC values against carbonic anhydrase may arise from assay buffer differences .
- Metabolite Screening : LC-MS/MS identifies degradation products that might interfere with activity measurements.
- Structural Analogues : Test derivatives (e.g., replacing Cl with F) to determine if activity variations stem from substituent effects .
Advanced: What strategies optimize regioselectivity in functionalizing the benzylidene-hydrazine core?
Methodological Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., sulfonamide) with LDA/TMP bases to introduce substituents at specific positions .
- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINOL) in Pd-catalyzed couplings achieve enantioselectivity in hydrazone derivatives .
Advanced: How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72h, monitoring degradation via HPLC. The sulfonamide group may hydrolyze under acidic conditions .
- Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation; trifluoromethyl groups often enhance UV stability .
Advanced: What crystallographic challenges arise in resolving the compound’s polymorphs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
